molecular formula C9H12O3S B145912 2,4,6-Trimethylbenzenesulfonic acid CAS No. 3453-83-6

2,4,6-Trimethylbenzenesulfonic acid

Cat. No.: B145912
CAS No.: 3453-83-6
M. Wt: 200.26 g/mol
InChI Key: LXFQSRIDYRFTJW-UHFFFAOYSA-N
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Description

Contextualization within Arenesulfonic Acid Chemistry

2,4,6-Trimethylbenzenesulfonic acid belongs to the larger class of arenesulfonic acids, which are organic compounds containing a sulfonic acid functional group (-SO₃H) directly attached to an aromatic ring. Arenesulfonic acids are generally strong acids, comparable in strength to mineral acids like sulfuric acid. This acidity is a defining characteristic, making them useful as catalysts in a wide range of chemical reactions. mdpi.com

The specific nature of this compound is dictated by the presence of three methyl groups at the 2, 4, and 6 positions of the benzene (B151609) ring. These methyl groups exert a significant steric influence, shielding the sulfonic acid group. This steric hindrance is a crucial feature that distinguishes it from less substituted arenesulfonic acids, such as p-toluenesulfonic acid or benzenesulfonic acid. While the sulfonic acid group provides the requisite acidity for catalysis, the bulky methyl groups can influence the selectivity of reactions by controlling the access of reactants to the catalytic site. This interplay between acidity and steric bulk allows for its application in specialized synthetic contexts where controlling the stereochemistry or regiochemistry of a reaction is critical.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₂O₃S lookchem.com
Molecular Weight 200.25 g/mol cymitquimica.com
Melting Point 55-57 °C (anhydrous) lookchem.com, 74-78 °C (dihydrate) sigmaaldrich.com
Density 1.243 g/cm³ lookchem.com
Acidity (pKa) -0.29 ± 0.50 (Predicted) lookchem.com
CAS Number 3453-83-6 (anhydrous) lookchem.com

Overview of Emerging Research Directions

Current research involving this compound and its derivatives is expanding into several key areas. A primary focus remains its application as a sterically hindered strong acid catalyst in organic synthesis. Researchers are exploring its efficacy in promoting reactions that are sensitive to steric crowding, aiming to achieve higher yields and selectivity.

Furthermore, this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its derivatives, such as esters and amides, are building blocks for specialized chemicals. sigmaaldrich.comsigmaaldrich.commolport.com For instance, the esterification of this compound yields products that are investigated for their utility in materials science. One notable emerging direction is the development of organic nonlinear optical (NLO) materials, where the polarizable sulfonate group plays a role in defining the material's optical properties. Research is also being conducted on related substituted benzenesulfonic acids, such as 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, for applications like metal chelation, indicating a broader interest in the functionalization of the trimethylbenzene scaffold. chemicalbook.com

Significance in Modern Synthetic and Materials Science Disciplines

In modern synthetic chemistry, this compound is significant as a highly effective and often reusable acid catalyst. Its strong acidity facilitates a variety of acid-catalyzed reactions, including esterifications, alkylations, and rearrangements. Unlike liquid mineral acids, its solid nature can simplify product purification and catalyst recovery, aligning with the principles of green chemistry. mdpi.com Its role as a synthetic precursor is also vital; it is used to introduce the mesityl group into molecules or to synthesize other reagents, such as O-(mesitylenesulfonyl)hydroxylamine, which is used in amination reactions. molport.com

In the field of materials science, the significance of this compound lies primarily in its role as a precursor to functional materials. As mentioned, its derivatives are valuable in the creation of NLO materials. These materials are critical for applications in telecommunications, optical computing, and laser technology. The ability to systematically modify the structure of the acid and its subsequent derivatives allows for the fine-tuning of the electronic and optical properties of the final materials, making it a versatile tool for materials scientists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXFQSRIDYRFTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20188076
Record name Mesitylene-2-sulphonic acid
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Molecular Weight

200.26 g/mol
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CAS No.

3453-83-6
Record name 2,4,6-Trimethylbenzenesulfonic acid
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Record name Mesitylene-2-sulfonic acid dihydrate
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Record name 2-Mesitylenesulfonic acid
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Record name Mesitylene-2-sulphonic acid
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Record name Mesitylene-2-sulphonic acid, dihydrate
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Record name MESITYLENE-2-SULFONIC ACID DIHYDRATE
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Synthetic Methodologies and Precursor Chemistry of 2,4,6 Trimethylbenzenesulfonic Acid

Direct Sulfonation Routes

The most common approach to synthesizing 2,4,6-trimethylbenzenesulfonic acid involves the direct electrophilic aromatic substitution of mesitylene (B46885). The symmetrical nature and the activating effect of the three methyl groups on the benzene (B151609) ring make mesitylene a highly reactive substrate for sulfonation.

Sulfonation of Mesitylene (1,3,5-Trimethylbenzene)

The introduction of a sulfonic acid group onto the mesitylene ring can be achieved using several powerful sulfonating agents.

Sulfur trioxide is a potent and highly reactive sulfonating agent. The reaction with mesitylene is typically rapid and exothermic. scispace.com To control the reaction rate and prevent side reactions and charring, the sulfur trioxide is often used in a complex with a moderating agent, such as dioxane or pyridine, or diluted in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. The reaction mechanism involves the electrophilic attack of the SO₃ molecule on the electron-rich aromatic ring of mesitylene. The use of sulfur trioxide in the air/SO₃ sulfonation process is a direct method where SO₃ gas, diluted with very dry air, is reacted with the organic feedstock. chemithon.com This process is rapid and stoichiometric but requires tight control to avoid side reactions. chemithon.com

Table 1: Reaction Parameters for Sulfonation of Mesitylene with Sulfur Trioxide

Parameter Condition
Sulfonating Agent Sulfur Trioxide (SO₃)
Substrate Mesitylene
Solvent (optional) Dichloromethane, Carbon Tetrachloride
Moderating Agent (optional) Dioxane, Pyridine
Temperature Typically low to moderate, with cooling

| Key Consideration | Highly exothermic reaction requiring careful control |

This table is generated based on general principles of sulfonation with SO₃ and may not represent a specific optimized process for mesitylene.

Chlorosulfonic acid is another effective reagent for the sulfonation of aromatic compounds. The reaction of mesitylene with chlorosulfonic acid initially yields 2,4,6-trimethylbenzenesulfonyl chloride. This intermediate can then be hydrolyzed to produce the desired this compound. A notable advantage of this method is the formation of a solid, crystalline sulfonyl chloride, which can be easily isolated and purified before hydrolysis. The reaction is typically carried out by adding mesitylene to an excess of chlorosulfonic acid at a controlled temperature, often starting at low temperatures and then allowing the mixture to warm.

A detailed synthetic procedure involves the slow addition of mesitylene to chlorosulfonic acid at 0°C, followed by stirring. The reaction mixture is then poured onto crushed ice to precipitate the 2,4,6-trimethylbenzenesulfonyl chloride, which can be collected by filtration. Subsequent hydrolysis of the sulfonyl chloride, for instance, by boiling with water or treatment with a base followed by acidification, yields this compound.

Table 2: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride from Mesitylene

Reactant Molar Ratio Key Steps
Mesitylene 1 equivalent Slow addition to chlorosulfonic acid at 0°C
Chlorosulfonic Acid ~4-5 equivalents Stirring, followed by quenching on ice

| Product | 2,4,6-Trimethylbenzenesulfonyl Chloride | Isolation by filtration |

This table outlines a typical laboratory-scale synthesis of the sulfonyl chloride intermediate.

In a move towards greener and more sustainable chemical processes, solid acid catalysts have been explored for sulfonation reactions. Silica-supported sulfuric acid (silica-sulfuric acid or SSA) is a heterogeneous catalyst that can facilitate the sulfonation of aromatic compounds. This method offers advantages such as easier product isolation, catalyst recyclability, and potentially milder reaction conditions. The catalyst is prepared by impregnating silica (B1680970) gel with sulfuric acid. niscpr.res.insciencemadness.org

For the sulfonation of mesitylene, the reaction would typically involve heating the aromatic compound with the silica-sulfuric acid catalyst, either neat or in a high-boiling inert solvent. The efficiency of the reaction depends on factors such as the concentration of sulfuric acid on the silica support, the reaction temperature, and the reaction time. While specific research on the sulfonation of mesitylene using this method is not extensively detailed in readily available literature, the general applicability of silica-sulfuric acid for sulfonating various aromatic compounds suggests its potential for this transformation. researchgate.net

Table 3: General Parameters for Sulfonation using Silica-Supported Sulfuric Acid

Parameter Description
Catalyst Silica-Supported Sulfuric Acid (SSA)
Substrate Aromatic Compound (e.g., Mesitylene)
Reaction Conditions Heating, neat or in an inert solvent

| Advantages | Heterogeneous catalyst, easier workup, recyclable |

This table provides a general overview of the methodology.

Solid-State Sulfonation Approaches

Solid-state reactions, including mechanochemical methods, are gaining attention as environmentally friendly alternatives to traditional solvent-based synthesis.

While direct solid-state sulfonation of mesitylene is not well-documented, a potential analogous route could involve the solid-state reaction of an arylamine precursor. For instance, the synthesis of sulfonamides has been achieved through mechanochemical methods involving the coupling of amines with aryl halides and a sulfur source. thieme-connect.com A hypothetical solid-state approach for this compound could involve the formation of a salt from 2,4,6-trimethylaniline (B148799) (mesidine) and a suitable acid, followed by a solid-state reaction with a sulfonating agent.

Recent advancements in mechanochemistry have demonstrated the synthesis of aromatic sulfonic acids by ball-milling arenes with sodium bisulfate monohydrate and phosphorus pentoxide. researchgate.net This solvent-free method proceeds via the in-situ generation of sulfuric acid. Although this specific method has not been reported for the sulfonation of arylamine salts to yield the corresponding sulfonic acid, it highlights the potential of mechanochemical approaches in sulfonation chemistry. Further research is needed to explore the viability of this route for the synthesis of this compound from an arylamine precursor in the solid state.

Thermal and Microwave-Assisted Processes for 3-Amino-2,4,6-trimethylbenzenesulfonic Acid Formation

The formation of aminated sulfonic acids, such as 3-amino-2,4,6-trimethylbenzenesulfonic acid, can be achieved through methods that enhance reaction rates and yields, including thermal and microwave-assisted techniques. Microwave-assisted synthesis, in particular, offers a rapid and efficient route for generating amino-substituted benzofuran derivatives and 3-amino-1,2,4-triazoles. nih.govmdpi.com This technology can significantly reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net For instance, the synthesis of 3-amino-1,2,4-triazoles has been optimized under microwave irradiation at 180°C, achieving high yields in a sealed vessel, which is also suitable for volatile starting materials. mdpi.com

While specific literature detailing the direct thermal or microwave-assisted synthesis of 3-amino-2,4,6-trimethylbenzenesulfonic acid is not extensively available, the principles of these methodologies are widely applied in the synthesis of related aromatic amines and sulfonic acid derivatives. These techniques often involve the reaction of a suitable precursor under controlled temperature and pressure to introduce the amino group onto the benzene ring.

Derivatization from Substituted Benzenesulfonic Acid Precursors

Derivatives of this compound can be synthesized from appropriately substituted precursors, allowing for the introduction of various functional groups.

Synthesis of this compound Azide (B81097)

2,4,6-Trimethylbenzenesulfonyl azide is a key reagent in organic synthesis. Its preparation can be achieved through multiple pathways.

A common and direct method for synthesizing sulfonyl azides is the reaction of the corresponding sulfonyl chloride with sodium azide. ijsrst.com In a typical procedure, 2,4,6-trimethylbenzenesulfonyl chloride is reacted with sodium azide in a suitable solvent system, such as acetone and water. This reaction proceeds readily at room temperature to yield 2,4,6-trimethylbenzenesulfonyl azide. prepchem.com This method is analogous to the synthesis of 2,4,6-triisopropylbenzenesulfonyl azide, where the sulfonyl chloride is treated with sodium azide in an acetone/ethanol-water mixture. prepchem.com

Reaction Parameters for the Synthesis of Sulfonyl Azides

Sulfonyl Chloride Precursor Reagents Solvent Temperature Product
2,4,6-Trimethylbenzenesulfonyl Chloride Sodium Azide Acetone/Water Room Temperature 2,4,6-Trimethylbenzenesulfonyl Azide

A one-pot synthesis allows for the direct conversion of sulfonic acids to their corresponding sulfonyl azides using a mixed reagent system of triphenylphosphine (PPh₃), trichloroisocyanuric acid (TCCA), and sodium azide (NaN₃). researchgate.netresearchgate.net This method is advantageous as it avoids the need to first isolate the often unstable sulfonyl chloride intermediate. researchgate.net The reaction is typically carried out at room temperature in a solvent like tetrahydrofuran (THF) and provides excellent yields for a wide range of arenesulfonyl and alkanesulfonyl azides. researchgate.netresearchgate.net The order of reagent addition is crucial for the success of this reaction. researchgate.net

Another effective reagent for this direct conversion is cyanuric chloride, which activates the sulfonic acid for subsequent reaction with sodium azide in the presence of an organic base like N-methylmorpholine. ijsrst.com This approach is noted for being mild, efficient, and applicable to a broad scope of sulfonic acids. ijsrst.com

Synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid (M Acid)

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, also known as M Acid, is a valuable intermediate. cymitquimica.comdyestuffintermediates.com

The synthesis of 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid can be accomplished through the reduction of a dinitro precursor. While specific details on the reduction of 5-dinitro-2,4,6-trimethylbenzenesulfonic acid were not found in the provided search results, the reduction of nitro groups on an aromatic ring to amino groups is a standard transformation in organic chemistry. This is typically achieved using reducing agents such as catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acidic medium. The choice of reducing agent would depend on the compatibility with the sulfonic acid group present in the molecule.

Table of Compounds

Compound Name Synonyms CAS Number
This compound Mesitylenesulfonic acid 657-84-1
3-Amino-2,4,6-trimethylbenzenesulfonic acid
2,4,6-Trimethylbenzenesulfonyl azide Mesitylenesulfonyl azide 16182-18-6
2,4,6-Trimethylbenzenesulfonyl chloride Mesitylenesulfonyl chloride 773-64-8
Sodium azide 26628-22-8
Triphenylphosphine 603-35-0
Trichloroisocyanuric acid TCCA 87-90-1
3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid M Acid; 2,6-Diaminomesitylene-4-sulfonic Acid; 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic Acid 32432-55-6
5-Dinitro-2,4,6-trimethylbenzenesulfonic acid
2,4,6-Triisopropylbenzenesulfonyl azide Trisyl azide 36982-84-0
2,4,6-Triisopropylbenzenesulfonyl chloride Trisyl chloride 6553-96-4
Cyanuric chloride 2,4,6-Trichloro-1,3,5-triazine 108-77-0
Catalytic Reduction Methods (e.g., Selenium-catalyzed CO reduction)

The primary and most established industrial and laboratory-scale synthesis of this compound, also known as mesitylenesulfonic acid, involves the direct sulfonation of its precursor, mesitylene (1,3,5-trimethylbenzene). This reaction is an electrophilic aromatic substitution, which is fundamentally an oxidative process where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. The sulfonating agent is typically concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide.

A thorough review of scientific literature does not support the synthesis of this compound via catalytic reduction methods. Methodologies such as selenium-catalyzed carbon monoxide (CO) reduction are not documented for the formation of sulfonic acids from aromatic precursors. In chemical synthesis, reduction reactions decrease the oxidation state of an atom. The formation of a sulfonic acid group on an aromatic ring represents an increase in the oxidation state of the sulfur and its attachment to the carbon framework, which is contrary to the definition of a reductive process.

Catalytic processes involving CO, known as carbonylation reactions, are widely used for synthesizing carbonyl-containing compounds like carboxylic acids, esters, and amides, often from aryl halides using palladium catalysts. nih.govacs.org Similarly, selenium-catalyzed reactions are known for specific transformations, such as the reductive carbonylation of nitrophenols to benzoxazolones, but not for the synthesis of sulfonic acids. researchgate.net In fact, catalytic reduction of sulfonic acids, for instance using rhodium carbonyl catalysts, leads to the formation of thiols, which involves the reduction of the sulfonic acid group to a thiol group (-SH). google.com Therefore, catalytic reduction is a method for the conversion of sulfonic acids to other functional groups, rather than their synthesis.

Purification and Isolation Techniques for Research-Grade Compounds

Achieving research-grade purity for this compound requires the removal of impurities inherent to its synthesis, primarily residual sulfuric acid and inorganic salts. The compound's high solubility in water and low solubility in many nonpolar organic solvents necessitates specific purification strategies. lookchem.com

Common techniques for purifying aromatic sulfonic acids include:

Recrystallization: This is a principal method for purifying solid sulfonic acids. Due to their high solubility in water, recrystallization can often be performed from concentrated aqueous solutions, which effectively leaves the less soluble sulfuric acid behind. lookchem.com For related sterically hindered sulfonic acids, recrystallization from solvents like ethanol has also proven effective. Azeotropic distillation with toluene can be employed to remove water from the purified acid. lookchem.com

Removal of Sulfuric Acid via Salt Precipitation: A widely used technique involves neutralizing the crude acid mixture with a base, such as calcium carbonate or calcium hydroxide. This converts both the desired sulfonic acid and the impurity sulfuric acid into their respective calcium salts. The key to this separation is the significant difference in solubility; calcium sulfonate is typically water-soluble, whereas calcium sulfate (B86663) is largely insoluble and precipitates out. google.com After filtering off the calcium sulfate, the soluble calcium sulfonate can be converted back to the pure sulfonic acid by treatment with a strong acid and subsequent isolation, or by using ion-exchange chromatography. google.com

Ion-Exchange Chromatography (IEX): This is a powerful technique for removing both inorganic salt impurities and residual sulfuric acid. google.com In one common approach, an aqueous solution of the crude sulfonate salt is passed through a strongly acidic cation-exchange resin in its hydrogen form. google.com The resin captures the metal cations (e.g., calcium, sodium) and releases protons, thereby converting the sulfonate salt into the free sulfonic acid and removing metallic impurities. This process is also effective at removing remaining sulfate ions. google.comgoogle.com Anion-exchange chromatography can also be utilized for separation. acs.org

Slurry Washing: For sulfonic acids isolated as their salts (e.g., sodium 2,4,6-trimethylbenzenesulfonate), a slurry wash can be an effective purification step. This involves agitating the impure solid salt in a minimal volume of a solvent (like water) in which the impurities are more soluble than the product. The purified solid is then isolated by filtration. google.com

Reversed-Phase Chromatography: While less common for such polar compounds, reversed-phase chromatography can be used. The significant challenge is the compound's high water solubility, which often leads to poor retention on C18 columns. reddit.com To achieve separation, mobile phase modifiers such as ion-pairing agents or buffers are often required to increase the analyte's retention on the stationary phase. biotage.com

The selection of the appropriate method depends on the scale of the purification, the nature of the impurities, and the desired final purity of the research-grade compound.

Summary of Purification Techniques for this compound
TechniquePrinciple of SeparationPrimary Impurities RemovedKey ConsiderationsReference
RecrystallizationDifferential solubility of the compound and impurities in a specific solvent at varying temperatures.Sulfuric acid, inorganic saltsChoice of solvent is critical (e.g., concentrated aqueous solution, ethanol). Can result in hydrated crystals. lookchem.com
Sulfate Salt PrecipitationFormation of a highly insoluble sulfate salt (e.g., CaSO₄) while the desired sulfonate salt remains in solution.Sulfuric acidRequires a neutralization step followed by re-acidification or ion exchange to recover the free acid. google.com
Ion-Exchange ChromatographySeparation based on charge. Cation exchange removes metal ions; anion exchange separates acids of different strengths.Metal cations, sulfate ions, other ionic impuritiesHighly effective for achieving high purity. The resin must be properly selected and regenerated. google.comgoogle.comgbiosciences.com
Slurry WashingPreferential dissolution of impurities from a solid product into a small amount of solvent.Highly soluble inorganic salts and byproductsTypically applied to the salt form of the sulfonic acid. Optimizing the solvent volume is key to minimize product loss. google.com

Catalytic Roles and Applications of 2,4,6 Trimethylbenzenesulfonic Acid in Organic Transformations

Acid Catalysis in Homogeneous Systems

As a strong Brønsted acid, 2,4,6-trimethylbenzenesulfonic acid is a versatile catalyst in homogeneous organic reactions, where its primary function is to provide a proton to activate substrates and facilitate key reaction steps.

Role as a Proton Source in Organic Reactions

The catalytic activity of this compound stems from its sulfonic acid (-SO₃H) group attached to a benzene (B151609) ring. This group readily donates a proton (H⁺), initiating a wide array of acid-catalyzed reactions. The presence of three methyl groups on the benzene ring in the ortho and para positions creates significant steric hindrance around the acidic site. This bulk can influence the reaction's stereoselectivity by directing the approach of reactants. In some cases, it can also enhance catalyst efficiency by preventing side reactions, such as the self-aldol reactions of ketone substrates, making it a superior co-catalyst compared to other less bulky sulfonic acids. nih.gov

Investigation of Catalytic Activity in Esterification Reactions

Sulfonic acids are widely recognized as effective catalysts for esterification reactions, which are crucial in the production of everything from fragrances to biodiesel. The catalytic process involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. The reaction rate and yield are influenced by factors such as the catalyst's concentration, reaction temperature, and the hydrophobicity of the catalyst.

While various sulfonic acids are employed, the choice of catalyst can significantly impact the reaction's efficiency. Studies comparing different acid catalysts have shown that increasing the hydrophobicity can enhance the reaction rate. The table below illustrates a comparison of common sulfonic acid catalysts used in esterification, highlighting the conditions and outcomes. This compound fits within this class of effective catalysts, with its performance being comparable to other arylsulfonic acids.

Table 1: Comparison of Sulfonic Acid Catalysts in Esterification Reactions

Catalyst Substrates Molar Ratio (Alcohol:Acid) Catalyst Loading Temperature (°C) Conversion/Yield Reference
p-Toluenesulfonic acid Palmitic Acid, Methanol 400:1 (Fatty Acid:H⁺) 2.5 mol% 60 High Conversion mit.edu
4-Dodecylbenzenesulfonic acid Oleic Acid, Methanol N/A N/A N/A High Reaction Rate lookchem.com
Sulfuric Acid Dodecanoic Acid, Methanol 16:1 0.2 mol% 65 >90% Yield (in 3h) nih.gov
p-Sulfonic acid calix uab.catarene Palmitic Acid, Methanol 400:1 (Fatty Acid:H⁺) 2.5 mol%/6 60 Most Active Catalyst mit.edu

Application in Intramolecular Aldol (B89426) Reactions

Intramolecular aldol reactions are powerful ring-forming transformations that create cyclic compounds, often five- or six-membered rings, from a single molecule containing two carbonyl groups. beilstein-journals.orgresearchgate.net While these reactions are frequently carried out under basic conditions, acid catalysis offers an alternative pathway that can provide different stereochemical outcomes.

Research has demonstrated that this compound is an effective Brønsted acid catalyst for the intramolecular aldol cyclization of 2,3,7-triketoesters. In these reactions, it promotes the formation of highly functionalized cyclopentanones. Notably, the use of a Brønsted acid like mesitylenesulfonic acid leads to a different diastereomer compared to when Lewis acid catalysts are used. This stereodivergent control is highly valuable in synthetic chemistry, as it allows for the selective synthesis of a desired isomer. The Brønsted acid is believed to activate the central carbonyl group, leading to an attack by a tethered Z-enol intermediate to yield the syn diastereomer.

Table 2: Catalyst Effect on Diastereoselectivity in Intramolecular Aldol Cyclization of a 2,3,7-Triketoester

Catalyst (mol%) Product Diastereomer Ratio (anti:syn) Conversion (%) Reference
Yb(OTf)₃ (10) >95:5 65
Mesitylenesulfonic acid (30) 5:95 99
Sn(OTf)₂ (10) >95:5 70
Sc(OTf)₃ (10) >95:5 80

Role in Complex Synthetic Pathways

Beyond straightforward acid catalysis, this compound and its derivatives are instrumental in more complex synthetic sequences, including click chemistry and the construction of heterocyclic scaffolds.

Facilitation of Azide-Alkyne Cycloaddition Reactions (Click Chemistry) using 2,4,6-Trimethylbenzenesulfonyl Azide (B81097)

Azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a high-yield reaction that forms stable triazole rings from an azide and an alkyne. nih.gov While this compound itself does not directly participate, its derivative, 2,4,6-trimethylbenzenesulfonyl azide , is a key reagent in this field. This sulfonyl azide is typically prepared from the corresponding sulfonyl chloride. nih.gov

In synthetic applications, 2,4,6-trimethylbenzenesulfonyl azide serves as a source of the azide functional group for cycloaddition reactions, which are believed to proceed through the formation of a triazole intermediate. nih.gov These reactions are fundamental for linking molecules in materials science, drug discovery, and bioconjugation.

Catalytic Applications in Heterocycle Synthesis

Heterocycles are core structures in many pharmaceuticals and natural products. This compound has been employed as a catalyst or additive in several strategies for synthesizing these complex molecules.

Its applications include:

Synthesis of Azaphenalene Alkaloids: It has been used as an additive during the hydrogenation step in the synthesis of (±)-hippodamine, where it was found to provide the best stereoselectivity.

Intramolecular Friedel-Crafts Reactions: The acid has served as a promoter in an acid-promoted, intramolecular Friedel-Crafts reaction to produce a key ketone intermediate in the synthesis of dimeric alkaloids.

1,2,4-Oxadiazole Synthesis: In combination with a Lewis acid like zinc bromide, mesitylenesulfonic acid has been used to catalyze the synthesis of 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Benzodiazepine Synthesis: The mesitylenesulfonic acid ester of a precursor was used to obtain a 1,4-benzodiazepine (B1214927) derivative, a seven-membered heterocycle.

Catalyst Design and Immobilization Strategies

The efficacy and applicability of this compound as a catalyst in organic synthesis can be significantly enhanced through strategic catalyst design and immobilization. These approaches aim to improve catalyst stability, reusability, and ease of separation from the reaction mixture, which are crucial for developing more sustainable and cost-effective chemical processes.

Development of Supported this compound Catalysts (e.g., Silica-H₂SO₄)

The immobilization of strong acid catalysts onto solid supports is a widely adopted strategy to create heterogeneous catalysts that are easily recoverable and reusable. While direct examples for this compound are specific, the methodologies developed for other sulfonic acids and sulfuric acid on silica (B1680970) (SiO₂) serve as a clear blueprint for its potential application.

The preparation of silica-supported sulfonic acid catalysts generally involves the covalent bonding of the sulfonic acid group to the silica surface. researchgate.net This can be achieved through a multi-step process. For instance, a common method involves reacting silica gel with a silane (B1218182) coupling agent that can then be functionalized with a sulfonic acid group. researchgate.net Another approach is the direct sulfonation of an aromatic group previously attached to the silica surface. For example, silica-supported benzenesulfonic acid can be prepared by first immobilizing benzene onto silica gel and then reacting it with chlorosulfonic acid. google.com

A general procedure for creating such a catalyst is outlined below:

Activation of Silica: The silica support is typically activated by heating to remove adsorbed water, making the surface silanol (B1196071) (Si-OH) groups more accessible.

Functionalization: The activated silica is treated with an organosilane, such as (3-mercaptopropyl)trimethoxysilane. This step grafts the organosilane onto the silica surface.

Oxidation: The thiol (-SH) groups of the anchored propyl chains are then oxidized to sulfonic acid (-SO₃H) groups, often using an oxidizing agent like hydrogen peroxide.

This results in a stable heterogeneous catalyst where the sulfonic acid groups are covalently bound to the silica support. researchgate.net Such supported catalysts offer the advantages of traditional homogeneous acid catalysts while being easily separable from the reaction mixture, thus simplifying the work-up procedure and allowing for catalyst recycling. nih.gov The use of silica gel as a support is particularly advantageous due to its high surface area, mechanical stability, and low cost. nih.gov

The table below summarizes the characteristics of silica-supported acid catalysts, which are applicable to the conceptual design of a supported this compound catalyst.

Catalyst CharacteristicDescriptionReference
Support Material Silica Gel (SiO₂) nih.gov
Bonding Covalent bonding of the acid group to the support. google.com
Key Advantages High stability, reusability, ease of separation, high catalytic activity. researchgate.netnih.gov
Preparation Method Functionalization of silica with an organosilane followed by oxidation, or sulfonation of a pre-attached organic group. researchgate.netgoogle.com

Influence of Steric Hindrance on Catalytic Performance

The molecular structure of this compound, characterized by the presence of three methyl groups ortho and para to the sulfonic acid group, introduces significant steric hindrance. This steric bulk plays a critical role in modulating its catalytic performance and selectivity in various organic transformations.

The methyl groups can influence the accessibility of the acidic proton of the sulfonic acid group. This steric shielding can prevent bulky substrates from approaching the catalytic site, leading to selectivity based on the steric profile of the reactants.

A notable example of this steric influence is observed in carboxylation reactions. In a study comparing the efficacy of different sodium benzenesulfonates, sodium 2,4,6-trimethylbenzenesulfonate (B281753) (the sodium salt of the acid) achieved an 82% conversion to the corresponding carboxylic acid under copper(I) iodide catalysis. In stark contrast, sodium 2,4,6-triisopropylbenzenesulfonate, which has bulkier isopropyl groups instead of methyl groups, resulted in a 0% yield under the same conditions. This demonstrates that the methyl groups on the 2,4,6-trimethylbenzenesulfonate provide an optimal level of steric bulk for this specific reaction, facilitating reactivity where more sterically hindered analogues fail completely.

The steric hindrance can therefore be a design element, allowing for the fine-tuning of catalytic activity and selectivity. By modifying the size and number of alkyl substituents on the aromatic ring, the catalyst's interaction with the substrate can be controlled.

The following table details research findings on the impact of steric hindrance on catalytic performance.

Catalyst/ReactantSubstituent GroupsReactionFindingReference
Sodium 2,4,6-trimethylbenzenesulfonateThree methyl groupsCarboxylation (CuI catalyzed)Achieved 82% conversion, indicating optimal steric bulk for reactivity.
Sodium 2,4,6-triisopropylbenzenesulfonateThree isopropyl groupsCarboxylation (CuI catalyzed)Resulted in 0% yield, showing that excessive steric bulk hinders the reaction.

Advanced Materials Applications and Polymer Science

Integration into Polymeric Structures

The integration of sulfonic acid groups, often via monomers derived from 2,4,6-trimethylbenzenesulfonic acid, into polymer chains imparts unique physicochemical properties. This functionalization is particularly impactful in the realm of polyimides, a class of polymers known for their exceptional thermal and chemical stability.

Polyimides are generally synthesized through a polycondensation reaction between a dianhydride and a diamine. acs.org The introduction of sulfonic acid groups is achieved by using a sulfonated monomer, which fundamentally alters the polymer's characteristics.

A key example of this strategy is the synthesis of a sulfonic acid-functionalized polyimide by reacting 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid (TrMSA) with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). kfupm.edu.saresearchgate.net This one-step polycondensation reaction produces a polyimide, 6FDA-TrMSA, where the sulfonic acid group (–SO₃H) is directly attached to the polymer backbone. kfupm.edu.sa The presence of the bulky trimethyl-substituted benzene (B151609) ring along with the polar sulfonic acid group creates a unique polymer architecture.

The synthesis is typically a two-step process involving the formation of a poly(amic acid) intermediate, which is then chemically or thermally treated to form the final polyimide. researchgate.netscielo.br This method allows for the creation of mechanically stable polymer films. kingston.ac.uk

To understand the specific influence of the sulfonic acid group, the properties of 6FDA-TrMSA are often compared with its non-sulfonated counterparts. kfupm.edu.saresearchgate.net These analogues include polyimides synthesized from 6FDA and 2,4,6-trimethylbenzene-1,3-diamine (6FDA-TrMPD) or 3,5-diamino-2,4,6-trimethylbenzene benzoic acid (6FDA-TrMCA). kfupm.edu.sa

The introduction of the –SO₃H group leads to significant differences. The strong hydrogen bonding induced by the sulfonic acid functionality results in tighter polymer chain packing compared to the non-sulfonated or carboxylated analogues. kfupm.edu.saresearchgate.net This tighter packing is a direct consequence of the powerful intermolecular interactions facilitated by the sulfonic acid groups. researchgate.net

Sulfonated polyimides, such as 6FDA-TrMSA, are particularly promising materials for the fabrication of gas separation membranes. kfupm.edu.saresearchgate.netkingston.ac.uk These membranes operate on the principle of selective permeation, where a gas mixture is separated based on the differing rates at which its components pass through the membrane material. walshmedicalmedia.com The performance of these membranes is determined by a trade-off between permeability (the rate of gas transport) and selectivity (the ability to separate one gas from another). nih.gov

The functionalization with sulfonic acid groups has a profound impact on the polymer's morphology at the molecular level. kfupm.edu.sa Compared to its non-sulfonated analogues (6FDA-TrMPD and 6FDA-TrMCA), the sulfonated polyimide 6FDA-TrMSA exhibits a significantly lower surface area, reduced fractional free volume (the microscopic voids between polymer chains), and tighter inter-chain distance, known as d-spacing. kfupm.edu.saresearchgate.net The strong hydrogen bonding and potential for charge transfer complex formation, induced by the sulfonic acid groups, are responsible for this more compact polymer structure. researchgate.net

The enhanced CO₂/CH₄ selectivity is primarily attributed to an increase in diffusion selectivity. kfupm.edu.sa The compact polymer matrix, a result of the strong hydrogen bonding from the –SO₃H groups, hinders the transport of the larger methane (B114726) molecule more than the smaller carbon dioxide molecule. kfupm.edu.saresearchgate.net

Under mixed-gas conditions, the 6FDA-TrMSA membrane demonstrates competitive sorption, where the presence of multiple gases can affect permeability. kfupm.edu.sa Despite this, at approximately 20 atm of total pressure, the 6FDA-TrMSA membrane has shown a CO₂ permeability of about 15 Barrer and a CO₂/CH₄ selectivity of 55. kfupm.edu.saresearchgate.net These performance values are roughly double those of cellulose (B213188) triacetate, a polymer currently used for industrial-scale natural gas sweetening. kfupm.edu.saresearchgate.net

Research Findings: Gas Separation Performance

The table below summarizes the gas separation performance of the sulfonated polyimide 6FDA-TrMSA compared to its non-sulfonated analogues.

PolymerFractional Free Volume (FFV)d-spacing (Å)CO₂ Permeability (Barrer)CO₂/CH₄ Selectivity
6FDA-TrMPDHigherLooserHigherLower
6FDA-TrMCAIntermediateIntermediateIntermediateIntermediate
6FDA-TrMSALowerTighter~15 kfupm.edu.saresearchgate.net~55 kfupm.edu.saresearchgate.net

Note: This table presents a qualitative comparison based on cited research, with specific values provided where available.

Role in Membrane Formation for Gas Separation

Mitigation of CO₂-Induced Plasticization in Polymer Membranes

Carbon dioxide-induced plasticization is a significant challenge in membrane-based gas separation, where high concentrations of CO₂ can cause the polymer matrix to swell, leading to a loss of selectivity. sci-hub.se One effective strategy to counter this phenomenon is to increase the rigidity of the polymer chains, a goal that can be achieved through crosslinking. bohrium.comtue.nl

Sulfonic acid groups incorporated into a polymer backbone can serve as reactive sites for crosslinking. mdpi.com For instance, these groups can react with diols to form ester bonds that link adjacent polymer chains. mdpi.comutm.my This crosslinking restricts the mobility of the polymer segments, making the membrane more resistant to swelling and plasticization, even at high CO₂ pressures. tue.nlresearchgate.net While direct studies on this compound for this specific application are not extensively documented, the principles of using sulfonic acid functionalities are well-established.

The bulky nature of the 2,4,6-trimethylphenyl group would impart significant steric hindrance, further enhancing the rigidity of the polymer structure upon incorporation. This is a desirable characteristic for creating membranes with stable performance. Research on related polyimides, such as those synthesized using 2,4,6-trimethyl-m-phenylenediamine (DAM), has shown that incorporating such bulky, rigid structures leads to membranes with high resistance to CO₂ plasticization. mdpi.com For example, a polyimide known as 6FDA-DAM:DABA 2:1 demonstrated stability against CO₂ plasticization at pressures up to 40 atm after being crosslinked. mdpi.com This indicates that the structural attributes of the mesitylene (B46885) group are beneficial for developing robust, plasticization-resistant membranes. mdpi.commdpi.com

Application in Fuel Cell Technologies as Polyelectrolytes

In the realm of fuel cell technology, particularly Proton Exchange Membrane Fuel Cells (PEMFCs), this compound serves as a model for functional groups used in advanced polyelectrolytes. PEMFCs rely on a polymer electrolyte membrane (PEM) to conduct protons from the anode to the cathode while preventing fuel crossover. scielo.brredalyc.org

The most common PEMs are based on perfluorinated sulfonic acid (PFSA) polymers like Nafion®. scielo.brredalyc.org However, there is significant research into developing alternative hydrocarbon-based sulfonated polymers due to the high cost and environmental concerns associated with PFSAs. researchgate.netmdpi.com These alternative materials consist of an aromatic polymer backbone functionalized with sulfonic acid (-SO₃H) groups. researchgate.netinsuf.org

The sulfonic acid group is the key to proton conductivity. dtu.dk Its hydrophilic nature facilitates the absorption of water, creating interconnected ionic channels within the hydrophobic polymer matrix. scielo.brresearchgate.net Protons can then be transported through these water-filled channels. dtu.dk Sulfonated aromatic polymers, such as those derived from or containing structures similar to this compound, are studied for this purpose. mdpi.comnih.gov The goal is to create a well-defined microphase separation between the hydrophilic, proton-conducting domains and the mechanically stable hydrophobic domains to achieve high proton conductivity and durability. researchgate.net The entirely aromatic C-C coupled backbones of some of these polymers offer exceptional thermal and chemical stability, which are critical requirements for fuel cell applications. nih.gov

Functional Materials Development

Beyond polymer membranes, this compound and its derivatives are crucial reagents and catalysts in the synthesis of novel organic materials and pharmaceutical intermediates.

Creation of Complex Organic Molecules and Structures

Aromatic sulfonic acids are strong, non-oxidizing acids that are highly effective as catalysts in a variety of organic reactions. Their utility is well-demonstrated by the widespread use of p-toluenesulfonic acid (p-TSA), a closely related compound. preprints.org These acids can promote reactions that form new carbon-carbon bonds, essential for building complex molecular architectures. researchgate.net

For example, strong acid catalysts are used in condensation reactions of acetophenones to produce 1,3,5-triphenylbenzenes and in the synthesis of pyrylium (B1242799) salts. preprints.orgresearchgate.net The 2,4,6-trimethylbenzenesulfonyl group can be employed in these contexts to facilitate cyclization and annulation reactions, leading to the construction of intricate polycyclic and heterocyclic systems. preprints.org Its high acidity and stability make it a valuable tool for chemists aiming to synthesize complex target molecules from simpler precursors.

Role in Pharmaceutical Intermediate Synthesis

In pharmaceutical development, the synthesis of novel molecular structures is paramount for discovering new therapeutic agents. Derivatives of this compound, particularly 2,4,6-trimethylbenzenesulfonyl chloride, are used to create key intermediates. orgsyn.orgchembk.comnist.gov

One significant application is in the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones. mdpi.comnih.gov These compounds are formed through the condensation reaction of 2,4,6-trimethylbenzenesulfonohydrazide (B98524) with various aldehydes. mdpi.com A study detailed the synthesis of a series of twenty-five such hydrazones, which were then investigated for their potential as antimicrobial agents. mdpi.comnih.gov The synthesis yields for these complex structures ranged from 3% to 78%, demonstrating a viable pathway to a diverse library of potential drug candidates. mdpi.com

The table below presents data from the synthesis of selected 2,4,6-trimethylbenzenesulfonyl hydrazones, highlighting the variety of structures that can be created using this chemical building block.

Table 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives

Compound Substituted Benzaldehyde Reactant Yield (%)
8 3-Iodobenzaldehyde 78
24 4-Diethylaminobenzaldehyde -
20 3-Chloro-4-methoxybenzaldehyde 3

Data sourced from a study on the synthesis and antimicrobial activity of novel hydrazones. mdpi.com

This application underscores the role of this compound derivatives in generating complex molecules that serve as intermediates for bioactive compounds, contributing to the pipeline of new pharmaceutical research. mdpi.comnih.gov

Mechanistic Investigations and Reaction Dynamics

Solvolysis Mechanisms of Sulfonic Acid Derivatives

The solvolysis of arenesulfonyl chlorides, including the derivative of 2,4,6-trimethylbenzenesulfonic acid (2-mesitylenesulfonyl chloride), has been a subject of detailed kinetic and mechanistic study. While early literature sometimes suggested a dissociative SN1-type mechanism, subsequent research has corrected this, establishing a more associative pathway. core.ac.uk

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides predominantly proceeds through an associative mechanism. core.ac.uk For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies indicate that the reaction follows an SN2 mechanism via a single transition state. nih.gov This is in contrast to the analogous fluoride (B91410) exchange, which occurs through a two-step addition-elimination (A-E) mechanism involving a stable intermediate. nih.gov The SN2 reactions at a tetrahedral sulfur center, much like at a carbon center, occur with an inversion of the configuration. core.ac.uk The mechanism for the solvolysis of sulfonyl chlorides is generally considered to be dominantly SN2, although some SN1 character may be present in highly ionizing solvents like water. lookchem.com

A counterintuitive finding in the study of arenesulfonyl chloride solvolysis is the effect of bulky ortho-alkyl groups. Early studies on the hydrolysis of 2,4,6-trimethylbenzenesulfonyl chloride revealed that it reacts faster than the unsubstituted benzenesulfonyl chloride. core.ac.uk This observation suggests that the two ortho-methyl groups provide no significant steric hindrance to the nucleophilic attack at the sulfonyl sulfur. core.ac.uk In fact, studies on the chloride-chloride exchange reaction showed that 2,4,6-trialkyl substituted arenesulfonyl chlorides are 3 to 5 times more reactive than the unsubstituted analog. core.ac.uk

This acceleration is attributed to the specific, rigid, and sterically compressed ground-state structure of the ortho-substituted compounds. nih.gov DFT calculations and X-ray data show that this ground-state strain is relieved in the transition state, thus lowering the activation energy and accelerating the reaction, despite the intuitive expectation that steric bulk would hinder the reaction pathway. core.ac.uknih.gov This is a distinct feature compared to nucleophilic substitution at a tricoordinate sulfinyl center, where ortho-methyl groups cause significant rate retardation. core.ac.uk

Interactive Table: Mechanistic Summary of Arenesulfonyl Chloride Reactions
Feature Chloride Exchange (e.g., with 36Cl-) Solvolysis (e.g., in aq. TFE)
Proposed Mechanism SN2 (via single transition state) nih.gov Primarily SN2-like core.ac.uklookchem.com
Effect of Ortho-Methyl Groups Rate acceleration core.ac.uk Rate acceleration core.ac.uk
Reason for Steric Acceleration Relief of ground-state steric compression in the transition state nih.gov Not fully elucidated but consistent with ground-state destabilization core.ac.uk

Proton Transfer Processes

Proton transfer is a fundamental process in the chemistry of this compound, governing its catalytic activity and the thermal behavior of its salts.

The thermal decomposition of amine salts of sulfonic acids is initiated by a proton transfer step. core.ac.uk Studies on related arylammonium sulfates indicate that the thermal decomposition pathway involves an initial unimolecular proton transfer from the ammonium (B1175870) cation to the sulfonate anion. core.ac.uk This primary step is then followed by a bimolecular reaction, such as sulfonation of the aromatic amine. core.ac.uk The thermal stability of these salts is often related to the pKa of the corresponding amine. core.ac.uk In the context of polymeric sulfonic acids, the degradation of the sulfonic acid groups typically occurs at lower temperatures than the decomposition of the main polymer backbone, often starting with the loss of absorbed water molecules followed by the thermal degradation of the SO₃H groups themselves. tandfonline.com For example, a previous study on the polycondensation of poly(L-lactic acid) using various aromatic sulfonic acids as catalysts found that this compound has a 5% weight loss temperature (Td,5%) of around 100 °C, which is lower than many other arylsulfonic acids. researchgate.net

The solid-state structure of this compound, particularly in its hydrated forms, is dictated by extensive hydrogen bonding. The compound is known to exist as a dihydrate, (CH₃)₃C₆H₂SO₃H · 2H₂O, indicating the presence of water molecules integrated into the crystal lattice. sigmaaldrich.com The sulfonic acid group (–SO₃H) is a powerful hydrogen bond donor (from the acidic proton) and acceptor (via the oxygen atoms). rsc.org

While a specific crystal structure determination for this compound was not found in the searched literature, the structures of related arylsulfonate salts provide insight into the expected interactions. In the solid state, the oxygen atoms of the sulfonate group typically act as acceptors in a network of hydrogen bonds. nih.gov In the case of salts, these networks link the cations and anions, often with water molecules acting as bridges. researchgate.net The resulting structures can be complex, forming one-, two-, or three-dimensional networks stabilized by strong O-H···O or N-H···O interactions. researchgate.net

Radical Chemistry Involving Sulfonyl Azides

Mesitylenesulfonyl azide (B81097) (2,4,6-trimethylbenzenesulfonyl azide), derived from this compound, is a reagent involved in various transformations, including those proceeding through radical intermediates. Sulfonyl azides are effective azidating agents for nucleophilic radicals, such as secondary and tertiary alkyl radicals. rsc.org This reactivity allows for the development of intra- and intermolecular carboazidation of olefins under mild, radical-promoting conditions. rsc.org

Another pathway for radical chemistry involves the photolysis of sulfonyl azides. This process can lead to the formation of a triplet nitrene by the extrusion of N₂. rsc.org The resulting highly reactive nitrene can then participate in subsequent radical reactions, such as abstracting a hydrogen atom from a suitable donor to generate an α-alkoxy radical, which can then be trapped. rsc.org

Photosensitized Formation of Triplet Sulfonyl Nitrenes

The photochemistry of azides, including those derived from this compound, is a rich area of study, particularly concerning the generation of highly reactive nitrene intermediates. Nitrenes are species that contain a neutral, monovalent nitrogen atom and can exist in either a singlet or a triplet electronic state. The photolysis of sulfonyl azides is a common method for generating sulfonyl nitrenes.

While direct photolysis often leads to the formation of singlet nitrenes, which can then undergo intersystem crossing to the triplet state, photosensitization offers a more direct route to the triplet species. In this process, a photosensitizer molecule absorbs light and transfers the energy to the sulfonyl azide, promoting it directly to its triplet excited state. This excited state then fragments to produce the triplet sulfonyl nitrene and a molecule of nitrogen gas.

The use of 2,4,6-trimethylbenzenesulfonyl azide in these studies is advantageous due to the steric bulk provided by the three methyl groups on the aromatic ring. This bulk can influence the stability and reactivity of the resulting nitrene, allowing for more detailed mechanistic investigations. The general mechanism for the photosensitized formation of a triplet sulfonyl nitrene can be summarized as follows:

Excitation of the Photosensitizer: Sens(S₀) + hν → Sens(S₁) → Sens(T₁)

Energy Transfer: Sens(T₁) + R-SO₂N₃(S₀) → Sens(S₀) + R-SO₂N₃(T₁)

Fragmentation: R-SO₂N₃(T₁) → ³(R-SO₂N) + N₂

Where 'Sens' represents the photosensitizer and 'R' is the 2,4,6-trimethylphenyl group. The resulting triplet sulfonyl nitrene is a diradical species with two unpaired electrons, leading to a distinct set of reactions compared to its singlet counterpart.

Generation of Sulfonyl Radicals in Cyclization Reactions

Derivatives of this compound also play a crucial role in the generation of sulfonyl radicals, which are key intermediates in various synthetic transformations, including important cyclization reactions. Sulfonyl radicals can be generated from sulfonyl derivatives through several methods, including homolytic cleavage of a bond to the sulfonyl group, often initiated by radical initiators or photolysis.

Once generated, the 2,4,6-trimethylbenzenesulfonyl radical can participate in intramolecular cyclization reactions. In a typical scenario, the sulfonyl radical adds to an unsaturated bond, such as an alkene or alkyne, within the same molecule. This addition forms a new carbon-centered radical, which can then undergo further reactions, such as hydrogen atom abstraction or another cyclization, to yield the final product.

The steric hindrance from the ortho-methyl groups in the 2,4,6-trimethylbenzenesulfonyl moiety can influence the regioselectivity and stereoselectivity of the cyclization reaction. These bulky groups can direct the approach of the radical to the unsaturated bond, favoring the formation of specific isomers.

A representative scheme for a sulfonyl radical-mediated cyclization is shown below:

Radical Generation: A precursor, such as a selenosulfonate, is treated with a radical initiator (e.g., AIBN) or subjected to photolysis to generate the 2,4,6-trimethylbenzenesulfonyl radical.

Cyclization: The sulfonyl radical adds to an intramolecular double or triple bond.

Propagation/Termination: The resulting radical can abstract a hydrogen atom from a donor or react with another radical to terminate the chain.

The utility of these reactions lies in their ability to form cyclic compounds, which are prevalent structures in many biologically active molecules and materials.

Compound Name Synonym Molecular Formula Structure
This compoundMesitylenesulfonic acidC₉H₁₂O₃S
2,4,6-trimethylbenzenesulfonyl azideMesitylenesulfonyl azideC₉H₁₁N₃O₂S
AzobisisobutyronitrileAIBNC₈H₁₂N₄

Computational and Theoretical Studies

Quantum Chemical Modeling of Molecular and Crystal Structures

Quantum chemical modeling is a powerful tool for elucidating the three-dimensional arrangement of atoms in both individual molecules and their aggregated crystalline forms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For compounds related to TMBS, such as 2,4,6-trimethylbenzene sulphonyl chloride, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine the optimized molecular structure and vibrational frequencies semanticscholar.org. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. The PubChem database also holds crystal structure data for the deprotonated form, 2,4,6-trimethylbenzenesulfonate (B281753), offering a basis for understanding its solid-state packing nih.gov.

A summary of typical computational parameters used in DFT studies of related sulfonated aromatic compounds is presented below.

Computational MethodBasis SetProperties Calculated
Density Functional Theory (DFT)6-311++G(d,p)Optimized geometry, vibrational frequencies, molecular electrostatic potential
B3LYP Functionalcc-pVTZRotational constants, quadrupole coupling constants, dipole moments

Simulation of Water Adsorption and Hydrate (B1144303) Clusters

The interaction of TMBS with water is critical for its role in applications such as proton exchange membranes. While direct simulations on TMBS are not extensively reported, studies on the adsorption of water on sulfonated aromatic compounds and polycyclic aromatic compounds provide valuable insights acs.orgualberta.caresearchgate.net. Molecular dynamics simulations are employed to model the adsorption behavior of such molecules onto water droplets ualberta.ca. These simulations can reveal how the molecules arrange at the water interface and the nature of the intermolecular forces involved. The formation of hydrate clusters, where water molecules surround the sulfonic acid group, is a key aspect of these interactions and is crucial for facilitating proton transport in humid environments. The sulfonation of materials like coal has been shown to enhance their adsorption properties for organic dyes from water, a process influenced by the introduced sulfonic acid groups acs.org.

Analysis of Electronic Structure and Reactivity

The arrangement of electrons within the TMBS molecule dictates its chemical behavior, including its ability to participate in charge transfer and conduct protons.

Theoretical Examination of Proton Conductivity Mechanisms

The sulfonic acid group in TMBS makes it a candidate for use in proton-conducting materials, which are essential components of fuel cells. Theoretical studies on sulfonated polymers, including polyimides, have been instrumental in understanding the mechanisms of proton transport mdpi.comnih.govrsc.orgacs.orglidsen.com. Two primary mechanisms are considered: the Grotthuss mechanism, where protons hop along a hydrogen-bonded network, and the vehicle mechanism, where protons are transported by a carrier molecule like hydronium (H₃O⁺).

Computational models, often based on percolation theory and simplified Nernst-Planck equations, are used to predict how factors like the degree of sulfonation and relative humidity affect proton conductivity mdpi.com. These models help in designing new materials with optimized proton transport pathways. For instance, in sulfonated polyimides, the orientation of polymer chains and the structure of the internal water channels at high humidity are critical for enhancing proton conductivity rsc.org. The presence of functional groups like -NH₂ in conjunction with -SO₃H can create additional pathways for proton conduction through acid-base interactions acs.org.

The table below summarizes proton conductivity data for various sulfonated polymers, illustrating the range of performance achieved.

Polymer SystemIon Exchange Capacity (meq g⁻¹)Temperature (°C)Relative Humidity (%)Proton Conductivity (S cm⁻¹)
Sulfonated Polysulfone/Polyphenylsulfone1.648050-60~0.01
Sulfonated Poly(arylene ether sulfone ketone)1.8780400.03
Sulfonated Polyimide (thin film)Not specified25950.26
Sulfonated Polyimide/Ni-NH₂–BDC (3 wt%)Not specified80Not specified0.057

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional shape of the TMBS molecule and how it interacts with its neighbors are key to its physical properties and how it assembles in the solid state. Computational studies on derivatives such as 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one reveal a V-shape for the molecule researchgate.net.

In the crystalline state, molecules are held together by a network of intermolecular interactions. In the aforementioned derivative, C—H···O hydrogen bonds and π–π stacking interactions are the dominant forces that dictate the supramolecular architecture researchgate.net. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. For related compounds like 4-halobenzenesulfonamides, intermolecular interactions such as N—H···O hydrogen bonds and halogen bonds are crucial in determining the crystal packing researchgate.net. The study of these non-covalent interactions is fundamental to crystal engineering, which aims to design materials with specific properties based on their crystal structure mdpi.comrsc.org.

CompoundInteracting GroupsType of Interaction
2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-onePhthalazinone C-H and Sulfoxide OC-H···O Hydrogen Bond
2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-onePhthalazinone ringsπ–π Stacking
4-HalobenzenesulfonamidesSulfonamide N-H and Sulfone ON-H···O Hydrogen Bond
4-HalobenzenesulfonamidesHalogen and O/N atomsHalogen Bond

Analytical and Characterization Techniques in Research

The elucidation of the physicochemical properties and structural features of 2,4,6-trimethylbenzenesulfonic acid relies on a suite of sophisticated analytical techniques. These methods are crucial for confirming the identity, purity, and structural characteristics of the compound, as well as for understanding its behavior in various applications.

Future Research Directions and Translational Impact

Development of Novel Catalytic Systems

2,4,6-Trimethylbenzenesulfonic acid and its derivatives are promising candidates for the design of novel catalytic systems. The steric bulk provided by the three methyl groups can be harnessed to influence reaction selectivity and stability in various synthetic transformations.

Future research is directed towards immobilizing the sulfonic acid group onto solid supports to create highly efficient and recyclable heterogeneous catalysts. An example of this approach is the development of nano-titania-supported sulfonic acid (n-TSA), a novel heterogeneous nanocatalyst. rhhz.net This catalyst is prepared by the dropwise addition of chlorosulfonic acid to a suspension of powdered nano TiO2 in dry dichloromethane (B109758) (CH2Cl2). rhhz.net The resulting n-TSA has proven to be a highly efficient, eco-friendly, and recyclable catalyst for the solvent-free, one-pot synthesis of 2,4,6-triarylpyridines. rhhz.net The mechanism involves the catalyst facilitating an Aldol (B89426) condensation, followed by a Michael addition, cyclization, and oxidation. rhhz.net The steric influence of the methyl groups in derivatives like sodium 2,4,6-trimethylbenzenesulfonate (B281753) has been shown to provide the optimal bulk for enhanced reactivity in certain reactions, a feature that can be exploited in designing next-generation catalysts.

The development of such solid-supported acid catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for use in continuous flow reactors, and reduced environmental impact, aligning with the principles of green chemistry.

Performance of Nano-Titania-Supported Sulfonic Acid (n-TSA) in Triarylpyridine Synthesis

Catalyst FeatureDescriptionReference
TypeHeterogeneous Nanocatalyst rhhz.net
SupportNano Titania (TiO2) rhhz.net
Reaction TypeOne-pot, three-component synthesis of 2,4,6-triarylpyridines rhhz.net
ConditionsSolvent-free rhhz.net
Key AdvantagesHigh efficiency, eco-friendly, recyclable, simple work-up, shorter reaction times rhhz.net

Advancements in Functional Material Design

The inherent properties of this compound, particularly its aromatic structure and the presence of the highly polar sulfonate group, make it a valuable building block for advanced functional materials.

One promising area is in the field of nonlinear optical (NLO) materials. The methyl ester of this compound is considered valuable for creating organic NLO materials. The significant polarizability of the sulfonate group can be leveraged to design chromophores with large hyperpolarizabilities, which are essential for applications in optoelectronics and photonics.

Furthermore, derivatives of this acid are being explored for the surface modification of nanomaterials. Functionalization of carbon-based materials like carbon nanotubes (CNTs) and nanofibers (CNFs) can be achieved via reactions such as Friedel-Crafts acylation. researchgate.net By grafting molecules like 2,4,6-trimethylbenzoic acid (which can be derived from the sulfonic acid) onto the surface of these nanomaterials, their properties can be tailored for specific applications. researchgate.netgoogle.com For instance, such modifications can improve the dispersion of nanofibers in polymer matrices, leading to enhanced composite materials, or create novel sensing platforms for detecting gases like ammonia (B1221849) at room temperature. researchgate.net Future work will likely focus on synthesizing and characterizing novel polymers and composites incorporating the 2,4,6-trimethylbenzenesulfonyl moiety to create materials with tailored thermal, mechanical, and electronic properties.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound is poised to play a role in this transition. Its application as a strong, yet sterically hindered, acid catalyst is central to developing more sustainable synthetic methods.

The use of heterogeneous catalysts derived from this acid, such as the previously mentioned n-TSA, is a key strategy. rhhz.net These catalysts promote reactions under milder, often solvent-free conditions, which significantly reduces waste and energy consumption. rhhz.net The recyclability of such catalysts is a major advantage, improving process economics and minimizing environmental footprint. rhhz.net

Another significant advancement is the integration of this compound-catalyzed reactions into continuous flow systems. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. vapourtec.comnih.gov The esterification of this compound itself is improved in continuous flow reactors, leading to higher efficiency and product consistency. Developing metal-free, atom-economical reactions in continuous flow, where this acid or its derivatives act as a catalyst, represents a major direction for sustainable synthesis of valuable chemical intermediates. rsc.org This approach avoids the need for costly and environmentally hazardous metal catalysts and often simplifies purification, further contributing to the green credentials of the process. rsc.org

Applications in Emerging Chemical and Pharmaceutical Technologies

The unique reactivity of this compound and its derivatives opens doors to applications in new and emerging areas of chemical and pharmaceutical science.

In pharmaceutical research, there is a significant effort to discover new antimicrobial agents to combat rising antibiotic resistance. mdpi.com A notable development is the synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. mdpi.com These compounds are created through a one-step condensation reaction between 2,4,6-timethylbenzenesufonohydrazide and various substituted benzaldehydes. mdpi.com In vitro studies have confirmed their potential as antimicrobial agents, with some derivatives showing high activity against Gram-positive bacteria. mdpi.com For example, one derivative demonstrated a minimal inhibitory concentration (MIC) between 7.81 and 15.62 µg/mL. mdpi.com These sulfonyl hydrazones are also being investigated as potential ligands for creating bioactive metal complexes, which could lead to a new class of metallodrugs. mdpi.comnih.gov

Antimicrobial Activity of a Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazone (Derivative 24)

Target OrganismActivity TypeResult (µg/mL)Reference
Gram-positive bacteria (reference strains)Minimal Inhibitory Concentration (MIC)7.81 - 15.62 mdpi.com
Gram-negative bacteriaActivityInactive mdpi.com
Fungi (Candida spp.)ActivityInactive mdpi.com

Beyond pharmaceuticals, related compounds like 2,4,6-trimethylbenzoic acid are used as starting materials for producing photoinitiators. google.com These molecules are critical components in technologies that rely on photopolymerization, such as 3D printing, advanced coatings, and microelectronics manufacturing. google.com The continued development of novel photoinitiators is essential for advancing these high-tech fields. Furthermore, the use of this chemical family in the synthesis of specialized dyes and agrochemicals continues to be an area of active research, aiming for products with higher efficacy and better environmental profiles. thalesnano.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,4,6-trimethylbenzenesulfonic acid?

  • Methodology : The compound is typically synthesized via sulfonation of mesitylene (1,3,5-trimethylbenzene) using concentrated sulfuric acid or oleum. Post-synthesis, purification involves recrystallization from aqueous ethanol or methanol to remove unreacted reagents and byproducts. Analytical techniques like HPLC or NMR are critical for confirming purity (>99%) .

Q. How is this compound utilized in oligonucleotide synthesis?

  • Role : It acts as a catalyst or sulfonating agent in phosphoramidite-based oligonucleotide synthesis. Its strong acidity facilitates the activation of phosphate groups during coupling reactions. Ensure anhydrous conditions to prevent hydrolysis, and monitor reaction progress via mass spectrometry .

Q. What solvent systems are optimal for dissolving this compound?

  • Solubility Data :

SolventSolubility (g/L, 20°C)
Water10.95
Methanol>50
Ethanol30–40
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions requiring high concentrations. Pre-warm solvents to 40–50°C for faster dissolution .

Advanced Research Questions

Q. How does this compound improve gas separation in polyimide membranes?

  • Application : When incorporated into 6FDA-based polyimides, it enhances CO₂/CH₄ selectivity by introducing sulfonic acid groups that disrupt polymer chain packing, increasing free volume. Experimental protocols involve in-situ polymerization at 150–200°C under nitrogen, followed by membrane casting and gas permeability testing (e.g., time-lag method) .

Q. What strategies resolve contradictions in solubility data for this compound in mixed solvents?

  • Approach : Use Hansen solubility parameters (HSPs) to predict miscibility. For example, blends of water and ethanol (1:1 v/v) show non-ideal behavior due to hydrogen bonding. Validate predictions with dynamic light scattering (DLS) to assess aggregation .

Q. How can derivatives like 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid (M acid) be synthesized and characterized?

  • Synthesis : Nitration of this compound followed by catalytic hydrogenation (Pd/C, H₂, 60°C). Characterization via FTIR (N-H stretch at 3300–3500 cm⁻¹) and XPS confirms amine group incorporation. Purity is validated by elemental analysis .

Q. What are the ecotoxicological implications of this compound derivatives in aquatic systems?

  • Toxicity Data :

OrganismEndpointValue
Daphnia magnaEC₅₀ (48h)67.64 mg/L
  • Derive structure-activity relationships (SARs) using QSAR models to predict chronic toxicity. Environmental persistence is assessed via OECD 301 biodegradability tests .

Q. How does this compound contribute to dye chemistry, as seen in Acid Blue 80?

  • Mechanism : It serves as a sulfonating agent in anthraquinone-based dyes, enhancing water solubility and chromatic stability. Reaction optimization includes pH control (4–6) and temperature (70–80°C) to maximize yield. Purity is confirmed by UV-Vis spectroscopy (λₐᵦₛ = 610 nm) .

Methodological Notes

  • Experimental Design : For gas separation studies, include controls with unmodified polyimides to isolate the sulfonic acid group’s effect .
  • Data Contradictions : Cross-validate solubility measurements using isothermal titration calorimetry (ITC) to account for solvent-analyte interactions .
  • Safety Protocols : Use PPE (gloves, goggles) due to the compound’s irritant properties. Store in airtight containers away from oxidizers .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.